Absence of α2-Adrenergic Activity Distinguishes Icerguastat from Guanabenz
Icerguastat (Sephin1) lacks any measurable α2-adrenergic agonist activity in a cell-based assay, in direct contrast to its parent compound Guanabenz, which possesses nanomolar affinity for the α2-adrenergic receptor [1]. This pharmacological difference eliminates the dose-limiting side effects of Guanabenz—including drowsiness, lethargy, and coma at high doses—that preclude its use as a selective PPP1R15A inhibitor in vivo [1].
| Evidence Dimension | α2-adrenergic receptor agonist activity |
|---|---|
| Target Compound Data | No measurable α2-adrenergic agonist activity in cell-based assay |
| Comparator Or Baseline | Guanabenz: nanomolar affinity for α2-adrenergic receptor |
| Quantified Difference | Qualitative elimination of α2-adrenergic activity (from nanomolar affinity to undetectable) |
| Conditions | Cell-based assay for α2-adrenergic agonist activity (Science, 2015) |
Why This Matters
For in vivo studies targeting the ISR, the absence of α2-adrenergic activity allows attribution of phenotype to PPP1R15A inhibition without confounding cardiovascular or sedative effects, a critical advantage for procurement over Guanabenz.
- [1] Das I, Krzyzosiak A, Schneider K, et al. Preventing proteostasis diseases by selective inhibition of a phosphatase regulatory subunit. Science. 2015;348(6231):239-242. View Source
